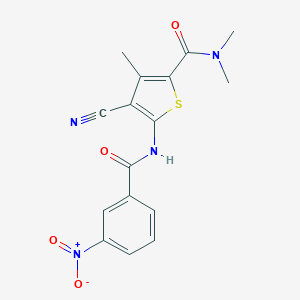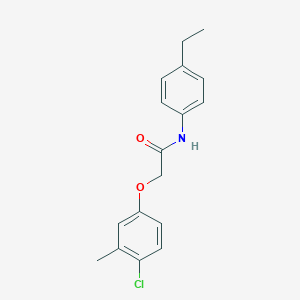![molecular formula C24H23N3O3 B450696 N-{4-[(1Z)-1-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-methylbenzamide](/img/structure/B450696.png)
N-{4-[(1Z)-1-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(1Z)-1-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-methylbenzamide is a complex organic compound with the molecular formula C24H23N3O3 and a molecular weight of 401.45772 . This compound is characterized by its unique structure, which includes a methoxybenzoyl group, an ethanehydrazonoyl linkage, and a methylbenzamide moiety.
Preparation Methods
The synthesis of N-{4-[(1Z)-1-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-methylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
N-{4-[(1Z)-1-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
Scientific Research Applications
N-{4-[(1Z)-1-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.
Mechanism of Action
The mechanism of action of N-{4-[(1Z)-1-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-methylbenzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-{4-[(1Z)-1-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-2-methylbenzamide can be compared with other similar compounds, such as:
- N-{4-[N-(4-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-methylbenzamide
- N-{4-[N-(3-methoxybenzoyl)propanehydrazonoyl]phenyl}-2-methylbenzamide
These compounds share similar structural features but differ in specific functional groups or linkages, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C24H23N3O3 |
|---|---|
Molecular Weight |
401.5g/mol |
IUPAC Name |
N-[4-[(Z)-N-[(3-methoxybenzoyl)amino]-C-methylcarbonimidoyl]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C24H23N3O3/c1-16-7-4-5-10-22(16)24(29)25-20-13-11-18(12-14-20)17(2)26-27-23(28)19-8-6-9-21(15-19)30-3/h4-15H,1-3H3,(H,25,29)(H,27,28)/b26-17- |
InChI Key |
MYOFBYSYMKDXOJ-ONUIUJJFSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=NNC(=O)C3=CC(=CC=C3)OC)C |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)/C(=N\NC(=O)C3=CC(=CC=C3)OC)/C |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=NNC(=O)C3=CC(=CC=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'~1~-((E)-1-{3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-(4-NITROPHENYL)ACETOHYDRAZIDE](/img/structure/B450613.png)

![N'-[3-({2-nitro-4-methylphenoxy}methyl)-4-methoxybenzylidene]-5-methyl-2-thiophenecarbohydrazide](/img/structure/B450615.png)
![N-(3-{N-[(2,5-dichlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B450617.png)
![Propyl 2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B450618.png)
![3-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B450619.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-4-nitrobenzohydrazide](/img/structure/B450620.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-(2-fluorobenzylidene)-2-furohydrazide](/img/structure/B450621.png)
![2-{2-nitrophenoxy}-N'-[(5-methyl-2-thienyl)methylene]propanohydrazide](/img/structure/B450624.png)
![N-{4-[(1E)-1-{2-[(5-methylthiophen-2-yl)carbonyl]hydrazinylidene}ethyl]phenyl}propanamide](/img/structure/B450625.png)

![Methyl 2-[(2-chlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B450629.png)
![3-[(3-bromophenoxy)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B450630.png)

